molecular formula C₁₅H₁₇D₇O B1162629 Propofol Isopropyl Ether-d7

Propofol Isopropyl Ether-d7

Cat. No.: B1162629
M. Wt: 227.39
Attention: For research use only. Not for human or veterinary use.
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Description

Propofol Isopropyl Ether-d7, with the molecular formula C15H17D7O and a molecular weight of 227.39 g/mol, is a stable isotope-labeled research chemical. It is the deuterated analog of Propofol Isopropyl Ether (CAS 141214-18-8), which is recognized as Propofol EP Impurity G and is used as a reference standard in pharmaceutical research . As a stable isotope-labeled compound, this compound is primarily designed for use as an internal standard in mass spectrometry-based analytical techniques, such as HPLC-MS/MS . Its application is critical in quantitative bioanalysis and metabolism studies, where it helps ensure accuracy and precision by correcting for analyte loss during sample preparation and variations in instrument response. This high-purity compound is intended for Research Use Only (RUO) and is a vital tool for scientists developing and validating analytical methods, studying drug impurity profiles, and conducting pharmacokinetic research. It is not intended for diagnostic, therapeutic, or any human use. For comprehensive handling and safety information, please consult the corresponding Material Safety Data Sheet (MSDS).

Properties

Molecular Formula

C₁₅H₁₇D₇O

Molecular Weight

227.39

Synonyms

2-(1-Methylethoxy)-1,3-bis(1-methylethyl)benzene-d7; 

Origin of Product

United States

Synthetic Methodologies for Deuterated Propofol Isopropyl Ether

Strategies for Deuterium (B1214612) Atom Incorporation

The introduction of deuterium into an organic molecule can be achieved through two primary strategies: the use of building blocks that are already isotopically labeled or the exchange of hydrogen for deuterium on a pre-existing molecule.

One of the most direct and efficient methods for producing selectively deuterated compounds is to use starting materials or reagents in which the deuterium atoms are already incorporated. simsonpharma.combeilstein-journals.org For the synthesis of Propofol (B549288) Isopropyl Ether-d7, where the deuterium is located on the isopropyl ether group, the key precursor would be a deuterated isopropyl species.

This strategy involves a two-step conceptual pathway:

Synthesis of the non-deuterated 2,6-diisopropylphenol (propofol) core.

Etherification of the phenolic hydroxyl group using a deuterated C3 fragment.

The key deuterated reagent for this process is typically 2-halopropane-d7 (e.g., 2-bromopropane-d7) or isopropanol-d8 . These reagents provide the fully deuterated isopropyl group required for the final molecule. This approach offers high control over the location of the deuterium atoms and generally results in high levels of isotopic enrichment, dependent only on the purity of the deuterated precursor.

Hydrogen-deuterium (H-D) exchange reactions provide an alternative pathway for deuteration. These reactions involve the substitution of protium (¹H) with deuterium (²H) and are often catalyzed by acids, bases, or transition metals. mdpi.com For aromatic compounds like propofol, H-D exchange is particularly effective for deuterating the aromatic ring. oup.comnih.gov

Various catalytic systems have been developed for this purpose:

Acid-Catalyzed Exchange: Strong deuterated acids like CF₃COOD or DCl in D₂O can facilitate the exchange of aromatic protons. nih.govuspto.gov The reaction proceeds via an electrophilic aromatic substitution mechanism.

Metal-Catalyzed Exchange: Heterogeneous catalysts such as platinum-on-carbon (Pt/C) or palladium-on-carbon (Pd/C) are highly effective for promoting H-D exchange on aromatic rings using D₂O as the deuterium source. oup.comresearchgate.net These reactions can often be performed under mild conditions. semanticscholar.org

While highly effective for deuterating the aromatic core of propofol, direct H-D exchange is not a practical method for selectively deuterating the alkyl side chains to produce Propofol Isopropyl Ether-d7. Such exchange reactions on sp³-hybridized carbons typically require harsh conditions and may lack selectivity. Therefore, this strategy is more suitable for producing ring-deuterated analogues of propofol and its derivatives.

StrategyDescriptionTypical Deuterium SourceApplicability to this compoundKey Advantage
Deuterated PrecursorsIncorporation of a building block that is already isotopically labeled into the molecular skeleton.2-bromopropane-d7, Isopropanol-d8Primary and most effective method for synthesizing the target compound.High regioselectivity and isotopic enrichment.
Hydrogen Isotope ExchangeDirect replacement of hydrogen atoms with deuterium on a fully formed molecule.Deuterium oxide (D₂O), Deuterated acids (e.g., DCl)Not suitable for deuterating the isopropyl ether group; used for creating ring-deuterated analogues.Useful for labeling existing complex molecules without full synthesis.

Chemical Synthesis Pathways for Propofol Derivatization

The synthesis of this compound logically proceeds by first constructing the stable 2,6-diisopropylphenol backbone, followed by the attachment of the deuterated isopropyl ether group.

The industrial synthesis of propofol (2,6-diisopropylphenol) is commonly achieved through the Friedel-Crafts alkylation of phenol (B47542). rsc.orgnih.gov This reaction involves treating phenol with an alkylating agent, such as isopropanol or propylene, in the presence of an acid catalyst. rsc.orgstudy.com

The general reaction is as follows:

Reactants : Phenol and an isopropyl source (e.g., isopropyl alcohol).

Catalyst : A strong acid, such as sulfuric acid, or a solid acid catalyst like an H-beta zeolite. rsc.org

Product : A mixture of isopropylphenols, with 2,6-diisopropylphenol being the desired product.

This established reaction can be adapted to produce deuterated analogues of the propofol core itself. By utilizing a deuterated alkylating agent, such as 2-chloropropane-d7 , in the Friedel-Crafts reaction, it is possible to synthesize 2,6-di(isopropyl-d7)phenol. However, for the specific target molecule, this compound, the standard non-deuterated 2,6-diisopropylphenol is synthesized first as a precursor.

The most direct and widely used method for forming the ether linkage in this compound is the Williamson ether synthesis . chemistrysteps.comwikipedia.orgmasterorganicchemistry.com This reaction is a classic Sₙ2 reaction involving a nucleophilic alkoxide and an electrophilic alkyl halide. bartleby.com

The synthesis of this compound via this route involves two main steps:

Formation of the Phenoxide : The phenolic hydroxyl group of 2,6-diisopropylphenol is deprotonated using a strong base, such as sodium hydride (NaH), to form the corresponding sodium phenoxide. This phenoxide is a potent nucleophile.

Nucleophilic Substitution : The resulting phenoxide is then reacted with a deuterated isopropyl halide, specifically 2-bromopropane-d7 . The phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the 2-bromopropane-d7 and displacing the bromide leaving group to form the desired deuterated ether.

StepReaction TypeKey ReagentsPurpose
1Friedel-Crafts AlkylationPhenol, Isopropyl alcohol, Acid catalyst (e.g., H₂SO₄)To synthesize the core 2,6-diisopropylphenol (propofol) structure. nih.gov
2Deprotonation2,6-diisopropylphenol, Sodium hydride (NaH)To generate the nucleophilic sodium phenoxide intermediate.
3Williamson Ether Synthesis (Sₙ2)Sodium 2,6-diisopropylphenoxide, 2-bromopropane-d7To attach the deuterated isopropyl-d7 group, forming the final product. chemistrysteps.com

Purification and Isotopic Enrichment Assessment of Synthesized Deuterated Analogues

Following the synthesis, rigorous purification and characterization are essential to ensure the chemical purity and confirm the isotopic enrichment of the final product. moravek.com

Standard laboratory purification techniques are employed to isolate the this compound from the reaction mixture. These methods include:

Extraction : To remove inorganic salts and water-soluble impurities.

Flash Chromatography : A common method for separating the desired product from unreacted starting materials and non-polar byproducts. nih.gov

Distillation : If the product is a liquid with a suitable boiling point, distillation can be an effective final purification step.

Determining the level and location of deuterium incorporation is a critical step in characterizing the synthesized analogue. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically used for this purpose. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for confirming the precise location of the deuterium labels. omicronbio.comisolife.nl

¹H NMR : In the proton NMR spectrum of this compound, the signals corresponding to the protons of the isopropyl ether group (the methine CH and the two methyl CH₃ groups) should be absent or significantly diminished. The remaining signals for the aromatic protons and the two isopropyl groups on the benzene ring should remain unchanged.

²H NMR : Deuterium NMR can be used to directly observe the signals from the incorporated deuterium atoms, confirming their presence on the isopropyl ether moiety.

¹³C NMR : The carbon signals for the deuterated isopropyl group will appear as multiplets due to C-D coupling, providing further structural confirmation.

The combination of these techniques provides a comprehensive evaluation of the synthesized compound's identity, chemical purity, and isotopic integrity. rsc.orgnih.gov

Analytical TechniqueInformation ProvidedExpected Result for this compound
Mass Spectrometry (MS)Molecular weight and overall isotopic purity.Molecular ion peak is 7 Da higher than the unlabeled analogue; quantifies the percentage of d7 species. rsc.org
¹H NMR SpectroscopyConfirms the location of deuterium by observing the absence of proton signals.Disappearance of signals for the isopropyl ether protons.
²H NMR SpectroscopyDirectly detects the presence and chemical environment of deuterium atoms.Signals corresponding to the deuterium atoms on the isopropyl ether group are observed.
¹³C NMR SpectroscopyConfirms the carbon skeleton and shows C-D coupling.Splitting of carbon signals for the deuterated isopropyl group. nih.gov

Advanced Analytical Techniques for Deuterated Propofol Isopropyl Ether D7

Mass Spectrometry-Based Quantification in Research Matrices

Mass spectrometry (MS) has become the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity and selectivity. When coupled with chromatographic separation techniques, MS allows for the accurate measurement of analytes in complex biological samples such as plasma, urine, and tissue homogenates.

LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. In the context of propofol (B549288) analysis, LC-MS/MS methods are frequently employed for the simultaneous quantification of propofol and its various metabolites.

In a typical LC-MS/MS workflow, the sample is first subjected to a simple "dilute-and-analyze" preparation, followed by injection into the LC system. nih.gov The chromatographic column separates the analytes of interest from other matrix components. The eluent from the column is then introduced into the mass spectrometer, where the molecules are ionized and fragmented. The specific precursor-to-product ion transitions for each analyte, including the internal standard Propofol Isopropyl Ether-d7, are monitored to ensure specificity and accurate quantification.

For instance, one validated LC-MS/MS method for propofol and its metabolites demonstrated a linear calibration model from 100 to 10,000 ng/mL. nih.gov The use of a stable isotope-labeled internal standard, such as this compound, is critical to correct for any variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results. nih.gov The selection of ionization mode, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is optimized to achieve the best sensitivity for the target compounds. labmedica.com

Table 1: Example LC-MS/MS Parameters for Propofol Analysis

ParameterCondition
Chromatographic ColumnC18 reverse-phase
Mobile PhaseMethanol/water gradient with triethylamine (B128534) nih.gov
Ionization ModeNegative Ion Electrospray (ESI) labmedica.com
Detection ModeMultiple Reaction Monitoring (MRM) nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the quantification of volatile and semi-volatile compounds like propofol. researchgate.net Prior to GC-MS analysis, a derivatization step, often involving silylation, may be performed to improve the chromatographic properties and thermal stability of propofol and its metabolites. nih.govnih.gov

In GC-MS analysis, the sample extract is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. forensicresources.org The column separates the compounds based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

The use of an internal standard like this compound is also essential in GC-MS to account for variability in the extraction and derivatization processes. The deuterated standard co-elutes with the analyte of interest but is distinguished by its higher mass, enabling accurate quantification. GC-MS methods have been successfully validated for the simultaneous quantification of propofol and its non-conjugated metabolites in various biological matrices, including plasma and organ tissues.

Table 2: Comparison of LC-MS/MS and GC-MS for Propofol Analysis

FeatureLC-MS/MSGC-MS
Sample PreparationOften simple "dilute-and-analyze" nih.govMay require derivatization (e.g., silylation) nih.govnih.gov
AnalytesWell-suited for both parent drug and conjugated metabolites nih.govEffective for volatile parent drug and non-conjugated metabolites
SensitivityGenerally high, with LLOQs in the low ng/mL range nih.govGood sensitivity, can be enhanced by SIM or MS/MS nih.gov

Application as an Internal Standard in Bioanalytical Assays for Propofol and its Metabolites

The fundamental principle behind using a deuterated internal standard like this compound is to mimic the analytical behavior of the target analyte as closely as possible. Because it has the same core chemical structure as the propofol derivative, it exhibits similar extraction efficiency, chromatographic retention time, and ionization response. However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the unlabeled analyte by the mass spectrometer.

This co-analysis with an internal standard corrects for potential analyte loss during sample processing and for fluctuations in instrument performance. nih.gov The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the sample. This ratiometric approach significantly improves the precision and accuracy of the bioanalytical method.

This compound is particularly valuable in assays designed to quantify propofol and its various metabolites, including glucuronide and sulfate (B86663) conjugates. semanticscholar.orgresearchgate.net The presence of a reliable internal standard is a prerequisite for the validation of bioanalytical methods according to regulatory guidelines.

Method Validation in Preclinical Research Environments

Before a bioanalytical method can be used in preclinical studies, it must undergo a rigorous validation process to ensure its reliability and reproducibility. This validation assesses several key parameters, including linearity, sensitivity, precision, and accuracy.

Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. To assess linearity, calibration standards of known concentrations are prepared in the same biological matrix as the study samples (e.g., animal plasma) and analyzed. The resulting data are used to construct a calibration curve, and the linear range of the assay is determined. For example, a validated GC-MS method for propofol and its non-conjugated metabolites demonstrated a standard curve ranging from 0.005 to 100 μg/mL. researchgate.net

The lower limit of quantification (LLOQ) is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy. nih.gov It is a critical parameter for studies where low concentrations of the drug or its metabolites are expected. For instance, an LC-MS/MS method for propofol reported an LLOQ of 0.1 ng/mL in blood. nih.gov

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Accuracy refers to the closeness of the mean test results obtained by the method to the true value. It is expressed as the percent bias.

To assess precision and accuracy, quality control (QC) samples at different concentration levels (low, medium, and high) are analyzed in replicate on the same day (intra-assay) and on different days (inter-assay). For a method to be considered valid, the precision and accuracy values must fall within predefined acceptance criteria. For example, a validated method for propofol and its metabolites reported intra- and inter-assay variability of less than 15% and an average recovery greater than 90%. researchgate.net

Table 3: Typical Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²)≥ 0.99
Intra-assay Precision (%CV)≤ 15% (≤ 20% at LLOQ)
Inter-assay Precision (%CV)≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias)Within ± 15% (± 20% at LLOQ)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion and Isotopic Purity Confirmation

NMR spectroscopy is an indispensable tool in the characterization of deuterated compounds. alfa-chemistry.comopenmedscience.com It allows for the unambiguous determination of the molecular structure and can quantify the level of isotopic enrichment. nih.govomicronbio.comrsc.org For this compound, both Deuterium (²H) and Proton (¹H) NMR spectroscopy are employed to provide a comprehensive analysis of the molecule.

Deuterium NMR Spectroscopy for Isotopic Labeling Site Verification

Deuterium (²H) NMR spectroscopy directly detects the deuterium nuclei within a molecule, making it a primary technique for verifying the sites of isotopic labeling. magritek.com The chemical shift of a deuterium nucleus is nearly identical to that of a proton in the same chemical environment, but the resulting signals in a ²H NMR spectrum confirm the successful incorporation of deuterium at specific positions.

In the case of this compound, the deuterium atoms are located on the isopropyl group. A ²H NMR spectrum would therefore be expected to show a signal corresponding to the deuterons on this group. The presence of this signal provides direct evidence of successful deuteration at the intended site. The resolution in deuterium NMR is typically lower than in proton NMR, resulting in broader signals. magritek.com

Illustrative ²H NMR Data for a Deuterated Isopropyl Group:

Parameter Expected Observation for this compound Interpretation
Chemical Shift (δ)~1.2 ppm (relative to a standard)Confirms the electronic environment of the deuterium nuclei is consistent with an isopropyl group.
Signal MultiplicitySinglet (or broadened multiplet)Due to the quadrupolar nature of the deuterium nucleus and scalar coupling to neighboring protons (if any residual protons are present).
IntegrationProportional to the number of deuterium atomsCan be used to quantify the relative amount of deuteration at that site.

This table is illustrative and actual chemical shifts may vary depending on the solvent and experimental conditions.

Proton NMR Spectroscopy for Residual Proton Analysis and Purity

While ²H NMR confirms the presence of deuterium, Proton (¹H) NMR spectroscopy is equally important for determining the isotopic purity by quantifying the amount of residual, non-deuterated material. nih.gov In a highly deuterated sample like this compound, the signals corresponding to the protons on the isopropyl group should be significantly diminished or absent in the ¹H NMR spectrum. magritek.com

The presence of any residual proton signals in the region expected for the isopropyl protons (around 1.2 ppm and a septet for the methine proton around 4.5 ppm in the non-deuterated analogue) would indicate incomplete deuteration. The integration of these residual signals relative to the integration of a known internal standard or a non-deuterated portion of the molecule (such as the aromatic protons) allows for the calculation of the isotopic enrichment.

Typical ¹H NMR Data for Assessing Isotopic Purity of this compound:

Signal Expected Chemical Shift (δ) in Non-Deuterated Analog Observation in this compound Interpretation
Isopropyl Methyl Protons (-CH₃)~1.2 ppm (doublet)Signal intensity significantly reduced or absent.Indicates high level of deuteration at the methyl positions.
Isopropyl Methine Proton (-CH)~4.5 ppm (septet)Signal intensity significantly reduced or absent.Indicates high level of deuteration at the methine position.
Aromatic Protons6.9 - 7.2 ppmSignals remain with expected integration.Serve as an internal reference for purity assessment.

This table is illustrative and actual chemical shifts and multiplicities may vary.

Preclinical Pharmacokinetic and Metabolic Investigations of Deuterated Propofol Analogues

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are crucial early-stage studies in drug development that predict how a drug might be metabolized in the body. These assays typically use liver fractions, such as microsomes, which contain the primary enzymes responsible for drug metabolism.

Hepatic microsomal assays are a standard method to evaluate the metabolic stability of new chemical entities. These assays measure the rate at which a compound is metabolized by enzymes present in the microsomes, primarily Cytochrome P450 (CYP) enzymes. For propofol (B549288) and its deuterated analogues, these studies provide insights into their intrinsic clearance.

One study investigated the in vitro metabolism of mono- and tri-deuterated propofol analogues using human hepatic microsomes. The results indicated that these deuterated derivatives displayed similar metabolic kinetics to the parent propofol. uspto.gov The Michaelis-Menten constants (Km) and maximum velocity (Vmax) values showed no statistically significant differences between propofol and its deuterated forms in this study. uspto.gov

Table 1: Comparative Metabolic Kinetics of Propofol and its Deuterated Analogues in Human Hepatic Microsomes

CompoundVmax (nmol mg⁻¹ min⁻¹)Km (µM)
Propofol1.6 ± 0.315.1 ± 3.6
Propofol-d1Not specifiedNot specified
Propofol-d3Not specifiedNot specified

Data adapted from a study on mono- and tri-deuterated propofol analogues, which found no statistically significant differences in Km and Vm among the tested compounds. uspto.gov

While this data is not specific to Propofol Isopropyl Ether-d7, it suggests that deuteration at certain positions on the propofol molecule does not significantly alter its interaction with metabolic enzymes in a human hepatic microsomal model.

The metabolism of propofol is primarily carried out by the Cytochrome P450 superfamily of enzymes in the liver. Identifying the specific isoforms involved is critical for predicting potential drug-drug interactions. The main metabolic pathway for propofol is glucuronidation, with a secondary pathway being hydroxylation by CYP enzymes. uspto.govnih.govnih.gov

In Vivo Disposition and Metabolic Profiling in Animal Models

In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole-organism system.

The selection of an appropriate animal model is a critical step in pharmacokinetic research. For propofol, various animal models have been utilized, including dogs. nih.gov Pharmacokinetic studies in dogs have shown breed-specific differences in propofol clearance, with greyhounds exhibiting slower clearance compared to other breeds. nih.gov This has been linked to differences in the activity of hepatic cytochrome P-450 isoforms responsible for propofol hydroxylation. nih.gov

When studying deuterated compounds, the chosen animal model should ideally have a metabolic profile for the parent drug that is comparable to humans. This allows for more relevant extrapolation of the data. For this compound, an ideal animal model would be one where the CYP2B6 and CYP3A4 enzyme activities and their contribution to propofol metabolism are well-characterized and similar to that in humans.

The quantitative analysis of a drug and its metabolites in biological matrices like plasma, urine, and tissues is fundamental to understanding its pharmacokinetic profile. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for this purpose. uspto.govsemanticscholar.org

For deuterated compounds, these analytical methods are particularly powerful. The mass difference introduced by deuterium (B1214612) allows for the use of the deuterated analogue as an internal standard for the non-deuterated compound and vice-versa, enabling highly accurate quantification. The analysis would aim to measure the concentrations of this compound and its expected deuterated metabolites, such as the deuterated form of 2,6-diisopropyl-1,4-quinol and its subsequent glucuronide and sulfate (B86663) conjugates. nih.govnih.gov After administration, it is known that about 88% of a propofol dose is found in the urine within five days, with a small percentage (2%) in the feces. uspto.gov A similar excretion profile would be anticipated for this compound.

Kinetic Isotope Effects on Metabolic Pathways

The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. In drug metabolism, if the breaking of a carbon-hydrogen (C-H) bond is the rate-limiting step of a metabolic reaction, replacing the hydrogen with a deuterium (C-D bond) can slow down the reaction rate.

For propofol, the secondary metabolic pathway involves para-hydroxylation. uspto.gov A study on deuterated propofol analogues concluded that there was no isotopic effect observed in the para-hydroxylation of propofol in human hepatic microsomes. uspto.gov This suggests that the cleavage of the C-H bond at the aromatic ring is not the rate-limiting step in this specific metabolic transformation. uspto.gov

Mechanistic Investigation of Rate-Limiting Steps in Oxidative Metabolism

The oxidative metabolism of propofol is a critical pathway in its rapid clearance from the body. A key area of investigation for deuterated analogues has been to determine if the substitution of hydrogen with deuterium at specific positions can slow down this metabolism, potentially altering the drug's pharmacokinetic profile. The primary oxidative metabolic route for propofol is para-hydroxylation to form 2,6-diisopropyl-1,4-quinol, a reaction catalyzed predominantly by cytochrome P450 enzymes, particularly CYP2B6 and CYP2C9. researchgate.netresearchgate.net

These findings indicate that the initial binding of the substrate to the enzyme and the subsequent steps leading to the formation of the reactive oxygen species are likely the slower, rate-determining steps in the oxidative metabolism of propofol. Therefore, deuteration of the aromatic ring does not confer the expected metabolic slowing that is often the goal of such isotopic substitution.

Table 1: In Vitro Metabolic Parameters of Propofol and its Deuterated Analogues in Human Hepatic Microsomes

CompoundVmax (nmol/mg/min)Km (µM)
Propofol1.6 ± 0.212.3 ± 3.8
Propofol-d11.6 ± 0.316.7 ± 4.1
Propofol-d31.7 ± 0.316.4 ± 2.8

Data adapted from Helfenbein et al., 2002. uspto.gov

Deuterium Substitution Effects on Metabolic Switching and Pathway Prioritization

Deuterium substitution can, in some cases, lead to a phenomenon known as "metabolic switching," where the metabolic pathway of a drug is shifted away from the site of deuteration towards alternative pathways. osti.govosti.gov This occurs when the cleavage of the carbon-deuterium bond is the rate-limiting step in a particular metabolic reaction, making it energetically more favorable for the metabolic enzymes to act on other parts of the molecule. osti.gov

In the context of propofol, which is metabolized through multiple pathways, including direct glucuronidation and hydroxylation, the potential for metabolic switching exists. researchgate.net While the aforementioned study on deuterated propofol did not observe a slowing of oxidative metabolism, if deuteration were to be placed on a different part of the molecule where C-H bond cleavage is rate-limiting for a specific pathway, a shift in metabolic prioritization could theoretically occur.

For instance, if the isopropyl groups of propofol were deuterated, and the hydroxylation of these side chains was a significant metabolic pathway with a rate-limiting C-H bond cleavage, then a deuterated analogue might exhibit reduced formation of hydroxylated isopropyl metabolites. This could potentially lead to a greater proportion of the drug being metabolized through direct glucuronidation or aromatic hydroxylation. However, it is important to note that this is a hypothetical scenario, as specific studies on the metabolic switching of deuterated propofol analogues have not been published. The primary metabolic pathways for propofol are direct glucuronidation of the parent drug and hydroxylation of the aromatic ring, followed by conjugation. researchgate.netnih.gov

Excretion Pathways of Deuterated Propofol and Metabolites in Animal Models

The excretion of propofol and its metabolites has been studied in several animal models, including rats, dogs, and rabbits. tandfonline.com Following intravenous administration, the majority of a dose of propofol is eliminated in the urine, with fecal excretion being a less significant route. uspto.govtandfonline.com In rats and dogs, biliary excretion and subsequent enterohepatic recirculation of metabolites have been observed, leading to a portion of the dose being excreted in the feces. tandfonline.com In contrast, rabbits show minimal fecal elimination. tandfonline.com

The metabolites of propofol are primarily water-soluble conjugates, which facilitates their renal excretion. nih.gov The main metabolites found in urine are the glucuronide and sulfate conjugates of propofol and its hydroxylated derivative, 2,6-diisopropyl-1,4-quinol. researchgate.netresearchgate.net Less than 1% of the administered propofol is typically excreted unchanged in the urine. researchgate.net

Given that the deuterated propofol analogues studied did not show a significant alteration in their metabolic profile, it is expected that their excretion pathways would be similar to that of unlabeled propofol. The resulting deuterated metabolites, being structurally very similar to their non-deuterated counterparts, would likely be excreted via the same renal and biliary routes.

Table 2: Primary Excretion Routes of Propofol in Different Animal Models

Animal ModelPrimary Route of ExcretionSecondary Route of ExcretionReference
RatUrine (60-95%)Feces (13-31%) tandfonline.com
DogUrine (60-95%)Feces (13-31%) tandfonline.com
RabbitUrine (60-95%)Feces (<2%) tandfonline.com

Mechanistic Studies of Deuterated Propofol Analogues

Molecular Interactions and Receptor Binding Research

The primary mechanism of action for propofol (B549288) and its analogues is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAᴀ) receptor. nih.govnih.govnih.gov Research using propofol analogues has been crucial in identifying the specific binding sites on the GABAᴀ receptor complex. Photoaffinity labeling studies with non-deuterated propofol analogues like ortho-propofol diazirine (o-PD) and AziPm have identified multiple binding sites within the transmembrane domains of the receptor's subunits. nih.govnih.gov

Specifically, these studies have revealed at least three distinct classes of propofol binding sites. nih.gov One site, identified by o-PD, is located in a pore-adjacent position, while two other sites, identified by AziPm, are found at the interfaces between the α and β subunits. nih.govnih.gov The number and composition of these binding sites can vary depending on the specific subunit makeup of the GABAᴀ receptor pentamer. nih.gov

While studies focusing specifically on Propofol Isopropyl Ether-d7 are not detailed in the provided results, research on other deuterated propofol derivatives indicates that the fundamental interaction with the GABAᴀ receptor is preserved. A study investigating mono- and trideuterated propofol analogues found that deuteration did not abolish the anesthetic properties of the molecule, suggesting that the core interaction with the GABAᴀ receptor remains intact. uspto.gov The primary purpose of deuteration in such analogues is often to study kinetic isotope effects on metabolism rather than to alter receptor binding affinity directly. uspto.gov The affinity of various propofol analogues for the GABAᴀ receptor is often evaluated by their ability to inhibit the binding of radioligands like [³⁵S]-tert-butylbicyclophosphorothionate ([³⁵S]TBPS). nih.gov

Propofol Analogue Binding Sites on α₁β₃ GABAᴀ Receptors

Photolabeling AnalogueLabeled ResiduesBinding Site LocationReference
ortho-propofol diazirine (o-PD)β₃-H267Pore-adjacent nih.govnih.gov
AziPmβ₃-M286, β₃-M227, α₁-I239Membrane-facing interfaces [β(+)/α(−) and α(+)/β(−)] nih.govnih.gov

Beyond their primary action at GABAᴀ receptors, propofol and its analogues have been shown to interact with other ligand-gated ion channels and neurotransmitter receptors, although generally at higher concentrations. nih.govnih.gov

Glycine (B1666218) Receptors: Propofol enhances the function of inhibitory glycine receptors. nih.gov Studies on halogenated propofol analogues, such as 4-bromopropofol and 4-chloropropofol, have shown that these modifications can increase potency at glycine receptors compared to propofol itself. nih.gov However, even with this enhanced effect, their potency at GABAᴀ receptors remains significantly higher. nih.govresearchgate.net The interaction with glycine receptors is influenced by specific amino acid residues within the receptor's transmembrane domain, similar to the GABAᴀ receptor. nih.gov

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): In contrast to its potentiating effect on inhibitory receptors, propofol generally acts as an inhibitor of excitatory nAChRs. nih.gov This inhibition has been observed across various nAChR subtypes, including those at the neuromuscular junction and in the central nervous system. researcher.lifenih.govmdpi.com Photoaffinity labeling with the propofol analogue AziPm has helped identify binding sites within the nAChR transmembrane domain, including an intrasubunit site that is believed to be functionally relevant for inhibition. nih.gov

Muscarinic Acetylcholine Receptors (M1): Research indicates that propofol can inhibit signal transduction mediated by M1 muscarinic receptors. nih.govnih.gov This effect is not due to direct competition with the acetylcholine binding site but rather appears to result from a disruption of the interaction between the M1 receptor and its associated G protein. nih.gov This inhibitory action is specific, as propofol does not seem to affect signal transduction through Gs- or Gi/o-coupled receptors at similar concentrations. nih.gov

Interaction of Propofol Analogues with Various Neurotransmitter Receptors

Receptor TypeGeneral Effect of Propofol/AnalogueKey FindingsReference
Glycine ReceptorPositive Allosteric ModulatorHalogenated analogues show increased potency, but remain more selective for GABAᴀ receptors. nih.govnih.gov
Nicotinic Acetylcholine Receptor (nAChR)Inhibitor / Negative Allosteric ModulatorInhibits various subtypes; binding sites identified within the transmembrane domain. nih.govnih.gov
Muscarinic M1 ReceptorInhibitor of Signal TransductionDisrupts the coupling between the receptor and its G protein. nih.govnih.gov

Cellular and Subcellular Effects in Preclinical Models

In preclinical in vitro models, propofol and its analogues have been shown to influence a variety of cellular processes beyond direct receptor modulation. One significant area of research involves the impact on the blood-brain barrier (BBB). Studies using human-derived BBB models have shown that propofol exposure can diminish barrier integrity, leading to reduced trans-endothelial electrical resistance and increased permeability. nih.gov This effect appears to be linked to the dysregulation of tight junction proteins and an increase in the activity of matrix metalloproteinases (MMPs). nih.gov

Propofol is also known to affect cardiovascular physiology, and some of these effects are mediated at the cellular level. It can cause vasodilation, an effect that has been linked to the activation of Transient Receptor Potential Ankyrin 1 (TRPA1) ion channels in vivo. plos.org The signaling pathway for this vasodilation involves the production of nitric oxide (NO) and the subsequent activation of large-conductance calcium-activated potassium (BKCa) channels. plos.org

Propofol is recognized for its antioxidant properties, which are attributed to its phenolic chemical structure, similar to that of α-tocopherol (vitamin E). ijper.orgnih.gov This characteristic has prompted research into its potential to protect cells from oxidative stress. In various cell lines, propofol has been shown to mitigate oxidative damage and inhibit apoptosis induced by oxidative stressors like hydrogen peroxide. ijper.orgnih.gov

Studies in glioma cell lines have demonstrated that propofol can suppress oxidative stress by inhibiting the expression of divalent metal transporter 1 (DMT1), a protein involved in iron influx and the subsequent formation of reactive oxygen species (ROS). frontiersin.org Propofol may also protect against ferroptosis—a form of iron-dependent cell death—and promote synaptic plasticity in neuronal cells by modulating the AMPK/SIRT1/PGC-1α signaling axis, which is involved in mitochondrial energy regulation. ijper.org In some models, the protective effects of propofol against oxidative stress-induced apoptosis are mediated through the induction of autophagy. nih.gov The use of deuterated analogues in such studies can help to elucidate the metabolic stability and duration of these antioxidant effects.

Structure-Activity Relationship (SAR) Studies with Deuterated Analogues in Experimental Systems

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For propofol, SAR studies have explored how modifications to the phenol (B47542) ring and its substituents affect its anesthetic and receptor-modulating properties. nih.gov

Introducing different substituents at the para-position of the phenol ring has been shown to significantly alter the compound's affinity for the GABAᴀ receptor. For instance, the introduction of halogens (Cl, Br, I) can result in ligands with higher potency for inhibiting [³⁵S]TBPS binding. nih.govacs.org Quantitative SAR (QSAR) analysis has shown that increased lipophilicity of the analogue enhances binding affinity, whereas increasing the size of the substituent in the para position can have a negative effect. nih.govacs.org

The use of deuterated analogues provides a specific tool for SAR studies, primarily to investigate the kinetic isotope effect on metabolism. A key metabolic pathway for propofol is hydroxylation at the para-position. uspto.gov A study comparing propofol with its mono- and trideuterated derivatives investigated whether replacing hydrogen with deuterium (B1214612) at the site of oxidation would slow down this metabolic process. The in vitro results showed no significant isotopic effect on the rate of para-hydroxylation, indicating that the cleavage of the C-H bond is not the rate-limiting step in this specific metabolic pathway. uspto.gov Furthermore, in vivo experiments in mice showed that these deuterated analogues displayed hypnotic activity and toxicity profiles similar to that of non-deuterated propofol, reinforcing the idea that deuteration at these positions does not fundamentally alter the drug's primary pharmacological activity. uspto.gov

In Vivo Activity of Propofol and Deuterated Analogues in Mice

CompoundHypnotic Dose (HD₅₀) (mg/kg)Lethal Dose (LD₅₀) (mg/kg)Therapeutic Index (LD₅₀/HD₅₀)Reference
Propofol12.9 ± 0.632.1 ± 1.22.5 uspto.gov
Propofol-d111.2 ± 0.838.9 ± 1.53.5 uspto.gov
Propofol-d312.1 ± 0.734.5 ± 1.32.8 uspto.gov

Data represents mean ± standard deviation. While slight differences were observed, they were not statistically significant. uspto.gov

Emerging Research Applications of Deuterated Propofol Isopropyl Ether D7

Applications in Drug Discovery and Development Research

The unique properties of deuterated compounds are increasingly being leveraged to refine and accelerate the drug discovery and development pipeline. Propofol (B549288) Isopropyl Ether-d7 serves as a pertinent example of how isotopic labeling can enhance the research utility of a molecule.

Lead Compound Optimization via Deuteration for Enhanced Research Utility

Deuteration is a powerful strategy for optimizing lead compounds in drug discovery. The substitution of hydrogen with deuterium (B1214612) can significantly alter the metabolic stability of a molecule. This is due to the "kinetic isotope effect," where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Consequently, enzymatic cleavage of C-D bonds, a common step in drug metabolism, occurs at a slower rate. This can lead to a longer plasma half-life and altered pharmacokinetic profiles, which are critical parameters in the development of new therapeutic agents.

While specific studies on the optimization of Propofol Isopropyl Ether-d7 as a lead compound are in nascent stages, research on deuterated analogues of the parent compound, propofol, provides valuable insights. A study investigating mono- and trideuterated propofol revealed that while deuteration did not delay the in vitro metabolism via para-hydroxylation, it did show a trend towards a higher therapeutic index in in-vivo animal models, with slightly lower hypnotic doses (HD50) and higher lethal doses (LD50), although these findings were not statistically significant nih.gov. Such studies underscore the potential of deuteration to fine-tune the pharmacological properties of a molecule, a principle that is directly applicable to the development and optimization of novel compounds derived from or related to this compound.

Comparative In Vivo Effects of Propofol and its Deuterated Analogues
CompoundHD50 (mg kg-1)LD50 (mg kg-1)Therapeutic Index (TI)
Propofol15322.1
Propofol-d113393.0
Propofol-d313352.7

Development of Novel Research Tools and Probes for Biological Systems

The unique spectral properties of the carbon-deuterium bond make deuterated compounds invaluable as research tools for probing biological systems. The C-D bond vibration gives a Raman scattering signal in a region of the spectrum that is largely free from signals from biological molecules, often referred to as the "silent region." This characteristic allows for the highly specific imaging of deuterated molecules in living cells without the need for bulky fluorescent tags that can alter the molecule's function and distribution.

Deuterated propofol has been successfully employed as a Raman-tagged probe for visualizing its distribution and dynamics in living neurons using Stimulated Raman Scattering (SRS) microscopy. This technique enables the real-time imaging of the drug at a subcellular resolution, providing unprecedented insights into its mechanism of action. Furthermore, deuterated versions of photoactive propofol analogues have been synthesized and used to identify novel binding sites on proteins such as the GABA-A receptor. These applications highlight the potential of this compound to be developed into a sophisticated research probe for studying its interactions with biological targets and its spatiotemporal dynamics in complex cellular environments.

Isotopic Tracing in Complex Biological Systems

Stable isotope labeling is a cornerstone of metabolic research, enabling the elucidation of complex biochemical pathways. The introduction of a labeled compound allows researchers to trace its journey through various metabolic transformations, providing a dynamic view of cellular metabolism.

Elucidation of Metabolic Fluxes through Stable Isotope Tracing

Metabolic flux analysis aims to quantify the rates of metabolic reactions within a biological system. Stable isotope tracers are instrumental in these studies. By introducing a substrate labeled with a stable isotope, such as this compound, and analyzing the isotopic enrichment in downstream metabolites, researchers can determine the relative contributions of different pathways to the production of a particular metabolite. While specific studies employing this compound for metabolic flux analysis have yet to be published, the presence of its non-deuterated counterpart, propofol isopropyl ether, has been detected in exhaled breath as a propofol-related metabolite in humans nih.gov. This finding suggests that the formation of the isopropyl ether is a relevant metabolic or biotransformation pathway. Therefore, this compound holds significant promise as a tracer to investigate the kinetics and flux of this specific metabolic route.

Pathway Mapping using Stable Isotope Labeling Techniques

Beyond quantifying metabolic rates, stable isotope labeling is crucial for mapping new or uncharacterized metabolic pathways. The detection of the isotopic label in a series of downstream molecules can confirm the sequential steps of a biochemical conversion. Given that propofol undergoes extensive metabolism primarily in the liver through glucuronidation and hydroxylation, the use of a deuterated analogue like this compound could help to further delineate minor or previously unknown metabolic pathways. The analysis of metabolites using mass spectrometry would reveal which molecules retain the deuterium label, thereby mapping the metabolic fate of the isopropyl ether moiety. This information is critical for a comprehensive understanding of the biotransformation of propofol and its related compounds.

Preclinical Investigations Beyond Primary Anesthetic Mechanisms

The parent compound, propofol, is known to possess a range of pharmacological activities beyond its primary role as an anesthetic agent. These non-anesthetic properties, which include antioxidant, anti-inflammatory, and neuroprotective effects, suggest that its analogues may also exhibit a diverse pharmacological profile.

Preclinical investigations into these non-anesthetic effects of propofol have opened up new therapeutic possibilities. For instance, the antioxidant properties of propofol are attributed to its phenolic chemical structure, which allows it to scavenge free radicals. Its neuroprotective effects are thought to be mediated through various mechanisms, including the reduction of cerebral blood flow and intracranial pressure, as well as its anti-inflammatory actions.

While preclinical studies specifically focused on the non-anesthetic effects of this compound are not yet available in the published literature, the established pharmacological profile of propofol provides a strong rationale for such investigations. The structural similarity of this compound to propofol suggests that it may retain some of these beneficial non-anesthetic properties. Furthermore, the altered metabolic stability due to deuteration could potentially modulate the potency or duration of these effects. Future preclinical studies are warranted to explore the potential of this compound in therapeutic areas beyond anesthesia, such as in the context of neurodegenerative diseases, inflammatory conditions, or ischemia-reperfusion injury.

Established Non-Anesthetic Properties of Propofol
Pharmacological EffectPotential Mechanism of Action
AntioxidantScavenging of free radicals due to phenolic structure
Anti-inflammatoryModulation of inflammatory pathways
NeuroprotectiveReduction of cerebral blood flow and intracranial pressure, antioxidant and anti-inflammatory effects
AntiemeticInteraction with central neurotransmitter systems
AnxiolyticModulation of GABAergic neurotransmission

Role in Investigating Anti-tumor and Pro-tumor Cellular Effects in In Vitro and Animal Cancer Models

Currently, there is no publicly available scientific literature detailing the specific role of this compound in the investigation of anti-tumor or pro-tumor cellular effects in either in vitro or animal cancer models. Research in this area has focused extensively on the non-deuterated parent compound, propofol.

Studies on propofol have explored its potential to both inhibit and, in some contexts, promote cancer cell proliferation and migration. frontiersin.org In vitro and in vivo studies have suggested that propofol may exert anti-tumor effects by regulating various cellular mechanisms, including microRNA, long non-coding RNA, and stem cell functions. frontiersin.org For example, propofol has been shown to suppress the growth of glioma cells by inhibiting Wnt signaling, leading to decreased proliferation and increased apoptosis. nih.gov In models of triple-negative breast cancer, propofol demonstrated an ability to inhibit cell proliferation and enhance the anti-tumor effects of chemotherapy drugs like doxorubicin and paclitaxel. nih.gov

Conversely, some research has indicated potential pro-tumor effects of propofol under specific conditions. frontiersin.org The reasons for these conflicting results are thought to be related to the heterogeneity of cancer cell types and variations in experimental conditions. researchgate.net

It is important to emphasize that these findings pertain to propofol. The introduction of deuterium atoms in this compound would alter its metabolic profile, and how this might influence its anti-tumor or pro-tumor properties has not been documented in the available research.

Interactive Data Table: Summary of Propofol's Effects on Cancer Cells (Note: Data pertains to Propofol, not this compound)

Cancer ModelEffectMechanism of Action
Glioma CellsAnti-tumorInhibition of Wnt signaling, decreased proliferation, enhanced apoptosis nih.gov
Triple-Negative Breast Cancer (MDA-MB-231 cells)Anti-tumorInhibition of proliferation, augmentation of doxorubicin and paclitaxel effects nih.gov
Oral Squamous CarcinomaPro-tumorPromoted migration via upregulation of SNAI1 expression frontiersin.org
Bladder Cancer Stem CellsAnti-tumorInhibition of self-renewal by targeting the hedgehog pathway frontiersin.org

Immunomodulatory Research in Animal Models

As with its role in cancer research, there is no specific information available in the scientific literature regarding the immunomodulatory effects of this compound in animal models. The existing body of research focuses on the immunomodulatory properties of propofol.

Propofol has been shown to have complex effects on the immune system. nih.gov Some studies suggest it can suppress certain aspects of the immune response, which could have implications for cancer progression. nih.gov For instance, in murine models of breast cancer, both propofol and sevoflurane were found to reduce the count of T-lymphocytes and attenuate the cell-killing activity of T cells and natural killer (NK) cells in vitro. nih.gov This immunosuppressive activity was associated with an increased number of metastases in the lung and liver after primary tumor resection in the animal models. nih.gov

Other research points to anti-inflammatory effects of propofol, which are attributed to its ability to modulate macrophage functions. researchgate.net The compound is known to possess antioxidant properties, which may also contribute to its immunomodulatory profile. nih.gov

The impact of deuteration on these immunomodulatory effects is unknown. Deuterium substitution can affect the pharmacokinetics and pharmacodynamics of a compound, but without specific studies on this compound, any potential alterations to its interaction with the immune system remain speculative.

Interactive Data Table: Summary of Propofol's Immunomodulatory Effects in Animal Models (Note: Data pertains to Propofol, not this compound)

Animal ModelImmune Cells AffectedObserved Effects
Murine Breast Cancer (4T1)T-lymphocytesSignificant reduction in cell count nih.gov
Murine Breast Cancer (MDA-MB-231)CD3 and CD4 cellsProminently reduced cell count nih.gov
GeneralT cells and NK cells (in vitro)Attenuated proliferation and cell-killing activity nih.gov
GeneralMacrophagesModulation of functions (suppression of migration, phagocytosis) researchgate.net

Future Research Directions and Methodological Advancements

Development of Advanced Deuteration Synthesis Methodologies for Complex Analogues

The synthesis of specifically deuterated complex molecules like Propofol (B549288) Isopropyl Ether-d7 requires sophisticated and efficient methodologies. Traditional methods often lack selectivity and can be harsh, leading to low yields and isotopic scrambling. However, recent advancements are paving the way for more precise and versatile deuteration strategies.

Future research will likely focus on the refinement and broader application of several cutting-edge techniques:

Catalytic Hydrogen Isotope Exchange (HIE): This has become a cornerstone for late-stage functionalization and the synthesis of deuterated complex molecules. researchgate.net Advanced catalyst systems, particularly those based on iridium, ruthenium, and palladium, have shown remarkable selectivity and efficiency. researchgate.net For instance, iridium catalysts have been effectively used for selective ortho-deuteration of anilines, a structural motif relevant to many pharmaceuticals. researchgate.net The development of novel catalysts with even greater selectivity for specific C-H bonds in complex structures like Propofol Isopropyl Ether-d7 will be a key area of investigation.

Photocatalytic Deuteration: Visible-light photocatalysis has emerged as a powerful tool for deuteration under mild conditions. researchgate.net This method offers an alternative to traditional metal-catalyzed reactions and can provide unique selectivities. Research into new photoredox catalysts will expand the scope of this methodology to a wider range of functional groups and molecular scaffolds.

Flow Chemistry: Continuous flow synthesis offers significant advantages for deuteration reactions, including improved safety, scalability, and reaction control. The ability to precisely control temperature, pressure, and reaction times in a flow reactor can lead to higher deuteration efficiency and purity.

Enzyme Catalysis: The use of enzymes for deuteration offers unparalleled selectivity (chemo-, regio-, and enantioselectivity) under mild, environmentally friendly conditions. iaea.org While still an emerging area, the development of robust enzymes capable of catalyzing H-D exchange in complex molecules holds immense promise for the synthesis of highly specific deuterated compounds.

These advanced methodologies will be crucial for the efficient and selective synthesis of this compound and other complex deuterated analogues, enabling a more thorough investigation of their properties and potential applications.

Integration of Multi-Omics Approaches with Deuterated Tracers for Systems Biology Research

The integration of multi-omics approaches with stable isotope tracers, such as this compound, provides a powerful platform for understanding the systemic effects of a compound. By tracing the metabolic fate and interactions of the deuterated molecule, researchers can gain a holistic view of its impact on various biological systems. nih.govorganic-chemistry.org

Future research in this area will likely involve the following:

Metabolomics: Stable isotope tracing is a cornerstone of metabolomics, allowing for the elucidation of metabolic pathways and fluxes. uspto.govfao.orgresearchgate.net By administering this compound, researchers can use mass spectrometry to track its biotransformation and identify its metabolites. This approach can reveal not only the primary metabolic pathways but also uncover previously unknown metabolic routes.

Proteomics: Stable isotope labeling is widely used in quantitative proteomics to study changes in protein expression and post-translational modifications. researchgate.netnih.govstrath.ac.uknih.govscienceopen.com Deuterated compounds can be used to probe interactions with specific proteins. By identifying the proteins that bind to or are modified by this compound, researchers can gain insights into its mechanism of action and potential off-target effects.

Lipidomics: Deuterated tracers are increasingly being used in lipidomics to study the turnover and metabolism of lipids. iaea.orgmedchemexpress.comacs.orgresearchgate.netacs.org Given the lipophilic nature of propofol and its analogues, tracer-based lipidomics with this compound could reveal its influence on lipid biosynthesis, signaling, and membrane composition. This is particularly relevant for understanding its effects on neuronal membranes.

Integrated Multi-Omics Analysis: The true power of this approach lies in the integration of data from metabolomics, proteomics, and lipidomics. nih.govorganic-chemistry.org By combining these datasets, researchers can construct comprehensive network models of the biological response to this compound. This systems-level understanding is crucial for predicting both therapeutic efficacy and potential toxicities.

The application of these multi-omics strategies will provide an unprecedented level of detail regarding the biological activity of this compound, moving beyond single-target interactions to a more complete understanding of its systemic effects.

Omics FieldApplication with Deuterated TracersPotential Insights for this compound
Metabolomics Tracing metabolic pathways and fluxesIdentification of metabolic products, elucidation of biotransformation pathways
Proteomics Quantifying protein expression and interactionsIdentification of protein targets and off-targets, understanding mechanism of action
Lipidomics Studying lipid turnover and metabolismUnderstanding effects on neuronal membranes, influence on lipid signaling

High-Throughput Screening of Deuterated Analogues in Preclinical Research Models

High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of large numbers of compounds for biological activity. The application of HTS to deuterated analogues, including this compound, will be critical for efficiently assessing their potential therapeutic value.

Future advancements in this area will likely focus on:

Development of Relevant Cellular Assays: The creation of robust and sensitive cell-based assays that can be automated for HTS is paramount. These assays could measure various parameters such as cell viability, receptor binding, ion channel activity, or changes in specific biomarkers in response to treatment with deuterated compounds.

Miniaturization and Automation: The use of microplate formats (e.g., 384-well or 1536-well plates) and robotic liquid handling systems allows for the screening of thousands of compounds with minimal reagent consumption and high reproducibility. Adapting these platforms for the specific requirements of handling and testing deuterated compounds will be important.

High-Content Imaging and Analysis: High-content screening (HCS) combines automated microscopy with sophisticated image analysis software to simultaneously measure multiple cellular parameters. This approach can provide a more detailed picture of the cellular response to deuterated analogues compared to traditional single-endpoint HTS assays.

Screening in Model Organisms: The use of small model organisms, such as zebrafish or C. elegans, in HTS platforms allows for the rapid in vivo assessment of the biological activity and potential toxicity of deuterated compounds in a whole-organism context.

By leveraging these HTS technologies, researchers can efficiently screen libraries of deuterated propofol analogues to identify candidates with improved pharmacokinetic profiles, enhanced efficacy, or reduced off-target effects.

Computational Modeling and Simulation for Deuterated Compound Behavior Prediction in Biological Systems

Computational modeling and simulation are becoming increasingly integral to the drug discovery and development process. These in silico approaches can provide valuable insights into the behavior of deuterated compounds at the molecular and systemic levels, helping to guide experimental design and prioritize candidates for further investigation.

Key areas of future development in this field include:

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These hybrid methods can be used to model the active sites of enzymes and predict how deuteration might affect the kinetics of metabolic reactions. By understanding the kinetic isotope effect (KIE) at an atomic level, researchers can more accurately predict the metabolic stability of deuterated compounds.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the binding of deuterated ligands to their protein targets. These simulations can provide detailed information about the binding affinity, residence time, and conformational changes induced by the ligand, helping to explain differences in potency and selectivity between deuterated and non-deuterated analogues.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD models use mathematical equations to describe the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its pharmacological effect. By incorporating data on the KIE, these models can be used to predict how deuteration will alter the pharmacokinetic profile and dose-response relationship of a compound.

The continued development and application of these computational tools will enable a more rational and efficient design of deuterated compounds with optimized properties, ultimately accelerating the translation of promising candidates from the laboratory to the clinic.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Propofol Isopropyl Ether-d7 in biological matrices?

  • Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is the gold standard. Calibration curves should account for matrix effects (e.g., plasma protein binding) and isotope purity (≥98% deuterium incorporation). Cross-validate with nuclear magnetic resonance (NMR) to confirm structural integrity .
  • Data Conflict Resolution: Discrepancies in recovery rates between LC-MS/MS and gas chromatography (GC) may arise from thermal degradation during GC analysis. Prioritize LC-MS/MS for stability-sensitive analytes .

Q. How is this compound synthesized, and what are the critical purity checkpoints?

  • Synthesis Protocol: Deuterium labeling typically involves catalytic exchange reactions (e.g., using D₂O and palladium catalysts) or Grignard reagent substitutions. Post-synthesis, confirm isotopic purity via high-resolution mass spectrometry (HRMS) and exclude non-deuterated byproducts using reverse-phase HPLC .
  • Common Pitfalls: Residual solvent peaks in NMR spectra (e.g., chloroform-d) may mask analyte signals. Use lyophilization or centrifugal evaporation for solvent removal .

Advanced Research Questions

Q. How do isotopic effects influence the pharmacokinetic (PK) profile of this compound compared to non-deuterated propofol?

  • Experimental Design: Conduct cross-over PK studies in animal models (e.g., rats) with intravenous administration of both compounds. Measure plasma concentration-time profiles and calculate AUC, Cₘₐₓ, and t₁/₂. Use compartmental modeling to assess differences in distribution kinetics due to deuterium’s mass effect .
  • Data Interpretation: A 5–10% increase in t₁/₂ for deuterated compounds suggests slowed metabolic clearance. Verify via hepatic microsomal assays to isolate CYP450-mediated oxidation rates .

Q. What strategies mitigate deuterium exchange in this compound during long-term storage or in vivo studies?

  • Stability Protocols: Store lyophilized samples at -80°C in argon-purged vials to minimize proton-deuterium exchange. For in vivo applications, validate deuterium retention in target tissues using isotopic ratio mass spectrometry (IRMS) .
  • Contradiction Management: If deuterium loss exceeds 2% in plasma samples, reassess storage conditions or use stabilizing agents (e.g., ascorbic acid) to reduce pH-dependent exchange .

Q. How can this compound be utilized to resolve contradictory findings in propofol’s mechanism of GABAₐ receptor modulation?

  • Methodological Approach: Use deuterated propofol in electrophysiological assays (e.g., patch-clamp studies) to differentiate between receptor binding kinetics and lipid solubility effects. Compare EC₅₀ values between deuterated and non-deuterated forms under controlled membrane potential conditions .
  • Advanced Analysis: Molecular dynamics simulations incorporating deuterium’s vibrational modes may reveal subtle differences in receptor-ligand interactions undetectable in wet-lab experiments .

Experimental Design & Validation

Q. What controls are essential when using this compound in metabolic pathway studies?

  • Control Framework:

  • Isotopologue Controls: Include non-deuterated propofol to distinguish isotope effects from experimental artifacts.
  • Matrix Blanks: Use deuterium-free matrices (e.g., synthetic plasma) to assess background interference.
  • Enzyme Inhibition Controls: Co-administer CYP2B6 inhibitors (e.g., ticlopidine) to confirm metabolic pathways .

Q. How to statistically address batch-to-batch variability in deuterated compound synthesis?

  • Statistical Strategy: Apply multivariate analysis (e.g., PCA) to HRMS and NMR datasets to identify synthesis parameters (e.g., reaction time, catalyst ratio) contributing to variability. Implement quality-by-design (QbD) principles for process optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.